Home > Products > Screening Compounds P48057 > Imiquimod maleate
Imiquimod maleate -

Imiquimod maleate

Catalog Number: EVT-8201712
CAS Number:
Molecular Formula: C18H20N4O4
Molecular Weight: 356.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Imiquimod was first developed in the 1990s and is commercially available in various formulations, including creams. Its mechanism of action involves activation of Toll-like receptors, particularly Toll-like receptor 7 (TLR7), which plays a crucial role in mediating immune responses. The maleate salt form enhances its stability and solubility, making it suitable for topical administration .

Synthesis Analysis

The synthesis of Imiquimod maleate involves several complex steps. A notable synthetic route includes:

  1. Starting Materials: The synthesis begins with a quinoline derivative that contains amino groups at specific positions.
  2. Nitration and Chlorination: The compound undergoes nitration followed by chlorination to introduce necessary functional groups.
  3. Amination: An amino group is then introduced at the 4-position through amination reactions.
  4. Formation of Imidazoquinolone: The final steps involve cyclization to form the imidazoquinolone structure, followed by purification processes such as chromatography.

The synthesis is characterized by multiple reaction steps that require careful control of conditions to avoid hazardous reactions associated with nitro derivatives and other intermediates .

Molecular Structure Analysis

The molecular structure of Imiquimod maleate can be described as follows:

  • Chemical Formula: C₁₄H₁₄ClN₃O
  • Molecular Weight: Approximately 273.74 g/mol
  • Structure: The compound consists of an imidazoquinolone core with a chlorine atom and an isobutyl group attached. The maleate salt form involves the addition of maleic acid, enhancing solubility.

The structural integrity is crucial for its biological activity, as specific functional groups facilitate interaction with immune receptors .

Chemical Reactions Analysis

Imiquimod maleate participates in various chemical reactions during its synthesis and application:

  1. Ammonolysis: In one synthetic route, a precursor undergoes ammonolysis in an alcohol solvent to yield Imiquimod.
  2. Reactions with TLRs: In biological systems, Imiquimod activates TLR7, leading to downstream signaling cascades that enhance cytokine production.
  3. Cytokine Release: The drug induces the release of pro-inflammatory cytokines such as interleukin-12 and tumor necrosis factor-alpha, which are vital for its therapeutic effects against tumors and viral infections .
Mechanism of Action

Imiquimod exerts its effects primarily through the activation of TLR7:

  • Immune Activation: Upon binding to TLR7 on immune cells, it triggers a cascade that leads to the production of cytokines and chemokines.
  • Apoptosis Induction: It has been shown to induce apoptosis in tumor cells via intrinsic pathways involving caspase activation.
  • Direct Tumor Suppression: In addition to immune modulation, it antagonizes oncogenic signaling pathways such as Hedgehog signaling in basal cell carcinoma, further contributing to its antitumor effects .
Physical and Chemical Properties Analysis

Imiquimod maleate exhibits several important physical and chemical properties:

These properties are critical for its formulation into effective topical treatments .

Applications

Imiquimod maleate has several significant applications in medicine:

  1. Dermatological Treatments: It is primarily used for treating superficial basal cell carcinoma, actinic keratosis, and external genital warts.
  2. Immune Modulation: Its ability to modulate immune responses makes it a candidate for potential applications in other malignancies and viral infections.
  3. Research Applications: Ongoing studies are investigating its role in combination therapies for enhanced efficacy against resistant tumor types or viral infections .
Immunomodulatory Mechanisms of Action

Toll-like Receptor (TLR) Agonism and Signaling Pathways

Toll-like Receptor 7/Toll-like Receptor 8 Activation Dynamics in Myeloid Cells

Imiquimod maleate demonstrates highly specific agonism for Toll-like Receptor 7, with minimal activity against Toll-like Receptor 8 in human immune cells. This selectivity is critically dependent on structural recognition within the receptor's binding pocket. Upon entering myeloid cells—including monocytes, macrophages, and dendritic cells—imiquimod maleate traffics to endosomal compartments where Toll-like Receptor 7 resides. Binding studies utilizing reporter cell lines confirm that imiquimod maleate induces Toll-like Receptor 7 dimerization and subsequent recruitment of the adaptor protein myeloid differentiation primary response 88, initiating downstream signaling cascades [10]. Notably, plasmacytoid dendritic cells exhibit exceptional sensitivity to imiquimod maleate due to their high constitutive Toll-like Receptor 7 expression, resulting in robust interferon-alpha production that exceeds that of other myeloid subsets by orders of magnitude [2]. In contrast, conventional dendritic cells and macrophages demonstrate more varied responses, with cytokine secretion profiles reflecting their differential expression of Toll-like Receptor 7 versus Toll-like Receptor 8.

Downstream Nuclear Factor Kappa B and Interferon Regulatory Factor Modulation

The engagement of the Toll-like Receptor 7-myeloid differentiation primary response 88 complex by imiquimod maleate activates two principal signaling branches: the Nuclear Factor Kappa B pathway and the interferon regulatory factor pathway. Nuclear Factor Kappa B activation occurs through sequential phosphorylation events involving interleukin-1 receptor-associated kinases and tumor necrosis factor receptor-associated factor 6, ultimately leading to inhibitor of Nuclear Factor Kappa B kinase degradation and nuclear translocation of Nuclear Factor Kappa B dimers. This process drives transcription of pro-inflammatory cytokines including tumor necrosis factor-alpha, interleukin-1, interleukin-6, and interleukin-12 [5].

Concurrently, imiquimod maleate activates interferon regulatory factor 7 through a pathway involving interferon regulatory factor kinase 1, resulting in significant induction of type I interferons (interferon-alpha and interferon-beta) [10]. The interferon response is particularly pronounced in plasmacytoid dendritic cells, where imiquimod maleate can induce interferon-alpha production exceeding 100-fold baseline levels. In keratinocytes, which express Toll-like Receptor 7 only upon differentiation, imiquimod maleate triggers a delayed but potent Nuclear Factor Kappa B activation that contributes to its inflammatory effects in epithelial applications [5]. The coordinated activation of these transcription factors establishes a potent pro-immunogenic microenvironment conducive to antiviral and antitumor immunity.

Table 1: Key Signaling Molecules Activated Downstream of Toll-like Receptor 7 Engagement by Imiquimod Maleate

Signaling PathwayKey Adaptor MoleculesTranscription Factors ActivatedPrimary Gene Targets
Nuclear Factor Kappa B PathwayMyeloid differentiation primary response 88, interleukin-1 receptor-associated kinase 4, interleukin-1 receptor-associated kinase 1, tumor necrosis factor receptor-associated factor 6Nuclear Factor Kappa B (p50/p65)Tumor necrosis factor-alpha, interleukin-6, interleukin-1β, interleukin-12
Interferon Regulatory Factor PathwayInterferon regulatory factor kinase 1, interferon regulatory factor kinase 2Interferon regulatory factor 7Interferon-alpha, interferon-beta
Mitogen-Activated Protein Kinase PathwayTumor necrosis factor receptor-associated factor 6, transforming growth factor beta-activated kinase 1Activator protein 1Cyclooxygenase-2, interleukin-8

Innate Immune System Engagement

Dendritic Cell Maturation and Antigen Presentation

Imiquimod maleate profoundly enhances the antigen-presenting capacity of dendritic cells through comprehensive maturation signals. Following Toll-like Receptor 7 activation, dendritic cells undergo significant phenotypic and functional changes characterized by increased surface expression of major histocompatibility complex class II molecules and co-stimulatory markers including cluster of differentiation 80, cluster of differentiation 86, and cluster of differentiation 40 [4]. These changes correlate with enhanced migration to draining lymph nodes and superior T-cell stimulatory capacity. Specifically, imiquimod maleate-treated Langerhans cells—the specialized dendritic cell population in epithelial tissues—demonstrate increased motility and accelerated transit from the epidermis to lymph nodes, facilitating antigen transport to T-cell-rich areas [6].

In the context of tumor immunity, imiquimod maleate-activated dendritic cells efficiently phagocytose apoptotic tumor cells and present tumor-associated antigens to naive T cells, initiating antigen-specific responses. In vitro studies demonstrate that dendritic cells exposed to imiquimod maleate and tumor lysates significantly enhance cluster of differentiation 8-positive T-cell proliferation and cytotoxicity compared to immature dendritic cells [4]. This priming effect establishes the foundation for adaptive immune responses against virus-infected and malignant cells.

Macrophage Polarization and Cytokine Secretion Profiles

Imiquimod maleate drives macrophage polarization toward a classically activated (M1) phenotype characterized by heightened pro-inflammatory activity and enhanced microbicidal/tumoricidal potential. Transcriptional profiling reveals upregulation of characteristic M1 markers including inducible nitric oxide synthase, interleukin-12, and tumor necrosis factor-alpha following imiquimod maleate exposure [2] [8]. Functionally, these macrophages exhibit increased production of reactive oxygen species and nitric oxide, creating a hostile microenvironment for pathogens and transformed cells.

A critical aspect of imiquimod maleate's immunomodulatory activity involves its ability to modulate chemokine secretion patterns. Treatment induces substantial increases in CC-chemokines including macrophage inflammatory protein-1 alpha, macrophage inflammatory protein-1 beta, and regulated on activation, normal T-cell expressed and secreted, which function as natural ligands for C-C chemokine receptor type 5 [8]. This chemokine induction has dual significance: it creates a chemotactic gradient for effector cell recruitment while simultaneously blocking human immunodeficiency virus entry through C-C chemokine receptor type 5 internalization. Additionally, imiquimod maleate-activated macrophages express cytotoxic effector molecules such as perforin and granzyme B, enabling direct tumor cell lysis—a function traditionally associated with natural killer cells and cytotoxic T lymphocytes [2].

Table 2: Macrophage Functional Alterations Induced by Imiquimod Maleate

Functional ParameterChanges Induced by Imiquimod MaleateImmunological Consequence
Phenotype MarkersIncreased inducible nitric oxide synthase, interleukin-12, tumor necrosis factor-alpha; Decreased interleukin-10, transforming growth factor betaClassical (M1) activation pattern; Enhanced pro-inflammatory activity
Secreted Factors↑ Macrophage inflammatory protein-1 alpha, macrophage inflammatory protein-1 beta, regulated on activation, normal T-cell expressed and secreted; ↑ Interferon-alpha, interleukin-12, tumor necrosis factor-alpha; ↑ Reactive oxygen species, nitric oxideEnhanced leukocyte recruitment; Antiviral state induction; Direct tumoricidal activity
Cytotoxic MachineryUpregulation of perforin, granzyme B, tumor necrosis factor-related apoptosis-inducing ligandDirect major histocompatibility complex-unrestricted killing of tumor cells
Receptor ExpressionDownregulation of cluster of differentiation 4, C-C chemokine receptor type 5Reduced susceptibility to human immunodeficiency virus infection

Adaptive Immune Response Augmentation

T-Helper 1/T-Helper 2 Cytokine Balance Modulation

Imiquimod maleate exerts a profound influence on the T-helper 1/T-helper 2 balance, decisively polarizing immunity toward T-helper 1 dominance. This polarization is orchestrated primarily through dendritic cell-derived interleukin-12, which promotes T-cell receptor signaling toward interferon-gamma production while suppressing interleukin-4, interleukin-5, and interleukin-13 secretion [3] [7]. The resulting cytokine milieu—characterized by elevated interferon-gamma, interleukin-2, and interleukin-12—creates an environment conducive to cell-mediated immunity essential for combating viral infections and malignancies.

In bronchial epithelial models, imiquimod maleate significantly suppresses T-helper 2 cytokines implicated in allergic inflammation while simultaneously enhancing interferon-beta expression [3]. This dual modulation positions imiquimod maleate as a unique immunomodulator capable of simultaneously enhancing antiviral resistance and suppressing maladaptive inflammatory responses. The T-helper 1 bias further manifests in B-cell isotype switching, promoting immunoglobulin G2a production in mice, which enhances complement fixation and opsonophagocytosis against pathogen-infected cells.

Cluster of Differentiation 8-Positive T-Cell Recruitment and Memory Cell Formation

The immunomodulatory cascade initiated by imiquimod maleate culminates in robust cluster of differentiation 8-positive T-cell responses critical for long-term immunological memory. Through enhanced dendritic cell maturation and antigen presentation, imiquimod maleate promotes optimal priming and expansion of antigen-specific cytotoxic T lymphocytes [4]. In vivo studies in melanoma models demonstrate that imiquimod maleate significantly enhances the antitumor efficacy of dendritic cell-based vaccines, leading to delayed tumor growth and suppressed metastasis through cluster of differentiation 8-positive T-cell-dependent mechanisms [4].

Within treated lesions, immunohistochemical analyses reveal substantial infiltration by cluster of differentiation 8-positive T cells expressing perforin and granzyme B, directly implicating these effectors in tumor cell destruction [2]. Furthermore, imiquimod maleate fosters the development of long-lived memory T cells, evidenced by persistent populations of central memory T cells and effector memory T cells capable of mounting rapid anamnestic responses upon antigen re-exposure. This memory formation provides immunological surveillance against disease recurrence, contributing to the sustained clinical responses observed following imiquimod maleate therapy. The compound's ability to enhance dendritic cell-mediated cross-presentation of exogenous antigens on major histocompatibility complex class I molecules represents a crucial mechanism for expanding the cluster of differentiation 8-positive T-cell repertoire against tumor and viral antigens [4] [7].

Properties

Product Name

Imiquimod maleate

IUPAC Name

(Z)-but-2-enedioic acid;1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-amine

Molecular Formula

C18H20N4O4

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C14H16N4.C4H4O4/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15;5-3(6)1-2-4(7)8/h3-6,8-9H,7H2,1-2H3,(H2,15,17);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

KYQFLNAOJRNEDV-BTJKTKAUSA-N

SMILES

CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N.C(=CC(=O)O)C(=O)O

Canonical SMILES

CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N.C(=C\C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.